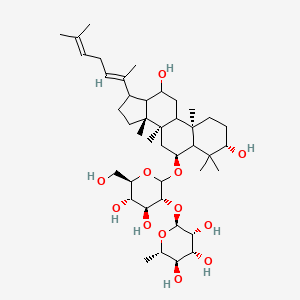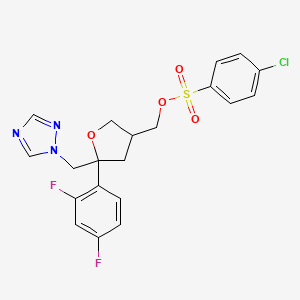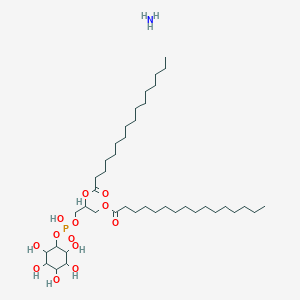
PtdIns-(1,2-dipalmitoyl) (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves the esterification of phosphatidylinositol with palmitic acid (C16:0) at the sn-1 and sn-2 positions. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct attachment of the fatty acyl chains .
Industrial Production Methods
Industrial production of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves large-scale esterification processes, often utilizing automated systems to maintain consistency and purity. The compound is then purified through various chromatographic techniques to achieve the desired level of purity .
Analyse Des Réactions Chimiques
Types of Reactions
PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of phosphatidylinositol derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
PtdIns-(1,2-dipalmitoyl) (ammonium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid chemistry and membrane interactions.
Biology: Utilized in studies of cellular signaling pathways and membrane dynamics.
Medicine: Investigated for its potential role in drug delivery systems and therapeutic applications.
Industry: Employed in the development of lipid-based products and formulations
Mécanisme D'action
The mechanism of action of PtdIns-(1,2-dipalmitoyl) (ammonium salt) involves its incorporation into cellular membranes, where it can influence membrane structure and function. It interacts with various molecular targets, including proteins and other lipids, to modulate cellular signaling pathways and membrane dynamics .
Comparaison Avec Des Composés Similaires
Similar Compounds
PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (ammonium salt): Another derivative of phosphatidylinositol with additional phosphate groups at the 4 and 5 positions.
PtdIns-(3,5)-P2 (1,2-dipalmitoyl) (sodium salt): A similar compound with phosphate groups at the 3 and 5 positions.
Uniqueness
PtdIns-(1,2-dipalmitoyl) (ammonium salt) is unique due to its specific fatty acyl chain composition and its role as a synthetic analog of natural phosphatidylinositol. This makes it particularly useful for studying lipid interactions and cellular signaling in a controlled manner .
Propriétés
Formule moléculaire |
C41H82NO13P |
|---|---|
Poids moléculaire |
828.1 g/mol |
Nom IUPAC |
azane;[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3 |
Clé InChI |
MRDHBHKPDFRCJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


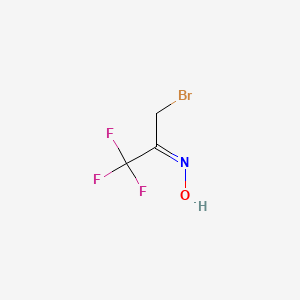
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15285160.png)
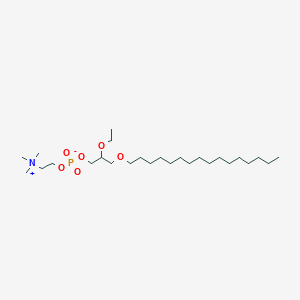

![N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B15285173.png)
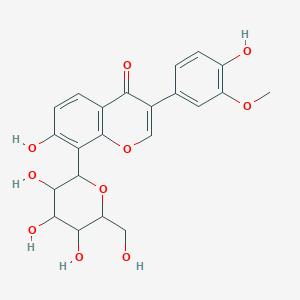
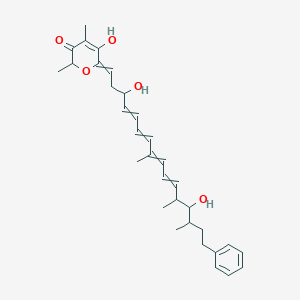
![3-tert-butyl-1,5-dioxo-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15285184.png)
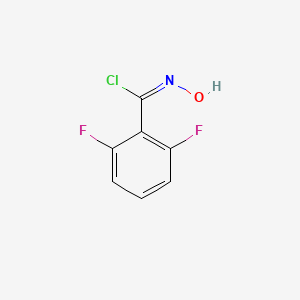
![(6S,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(Z)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15285203.png)
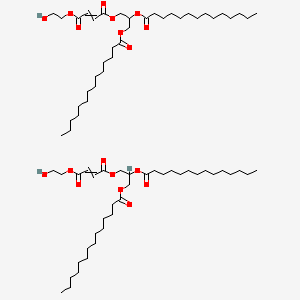
![[(2R,3R,4R,5R,6S)-4-[(2,2-dimethylpropanoyl)oxy]-5-acetamido-3-hydroxy-6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B15285209.png)
